4-Methoxyphenyl 1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.272. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 1-benzofuran-2-carboxylate typically involves the esterification of 4-methoxyphenol with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of production.
Types of Reactions:
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl 1-benzofuran-2-carboxylate.
Reduction: The carboxylate group can be reduced to an alcohol group, forming 4-methoxyphenyl 1-benzofuran-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 4-Hydroxyphenyl 1-benzofuran-2-carboxylate.
Reduction: 4-Methoxyphenyl 1-benzofuran-2-methanol.
Substitution: 4-Halophenyl 1-benzofuran-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 1-benzofuran-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
4-Methylphenyl 1-benzofuran-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
4-Hydroxyphenyl 1-benzofuran-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Methoxyphenyl 1-benzofuran-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Eigenschaften
Molekularformel |
C16H12O4 |
---|---|
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H12O4/c1-18-12-6-8-13(9-7-12)19-16(17)15-10-11-4-2-3-5-14(11)20-15/h2-10H,1H3 |
InChI-Schlüssel |
IYFYVRZWHQFEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.